![molecular formula C12H15N5O2S B12139784 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B12139784.png)
2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide
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Overview
Description
2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide is a compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the desired 1,2,4-triazole derivative . The reaction conditions often involve heating the mixture in an appropriate solvent, such as ethanol, under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide can be compared with other similar compounds, such as:
2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and properties.
2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetamide: The presence of a chloro group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N5O2S with a molecular weight of 417.9 g/mol. The compound contains a triazole ring known for its ability to interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a vital role in binding to enzyme active sites, inhibiting their functions. This interaction can lead to various therapeutic effects, including:
- Antifungal Activity : The compound has been studied for its potential to inhibit fungal growth by targeting fungal enzymes.
- Anticancer Activity : Research indicates that it may disrupt cellular processes involved in cancer cell proliferation and survival .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antifungal Studies : A study demonstrated that derivatives of triazole compounds exhibited potent antifungal activity against various strains by inhibiting key metabolic pathways in fungi .
- Anticancer Research : In vitro assays showed that the compound significantly reduced the viability of cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Research indicated that this compound effectively inhibited acetylcholinesterase activity, which is relevant for treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For example:
Properties
Molecular Formula |
C12H15N5O2S |
---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-8(4-6-9)11-15-16-12(17(11)14)20-7-10(13)18/h3-6H,2,7,14H2,1H3,(H2,13,18) |
InChI Key |
APGCWFOQLZXKED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)N |
Origin of Product |
United States |
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